1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Electrochemical Applications:

EMIM Tf₂ is a room-temperature ionic liquid (RTIL) known for its unique properties, including low vapor pressure, high thermal stability, good electrical conductivity, and a wide electrochemical window. These features make it a valuable tool in various electrochemical research applications:

- Electrochemical investigations of electroactive species: Due to its low vapor pressure and wide electrochemical window, EMIM Tf₂ is a preferred solvent for studying electroactive materials like batteries, fuel cells, and sensors. It minimizes solvent evaporation and allows the investigation of a broader range of potentials without decomposition [, ].

- Electrodeposition: EMIM Tf₂ can be used as an electrolyte for electrodeposition processes. Its tunable properties allow researchers to tailor the ionic liquid to specific deposition needs. For example, studies have shown successful electrodeposition of metals, semiconductors, and even biomolecules using EMIM Tf₂-based electrolytes [].

Catalysis:

EMIM Tf₂ has shown promise as a catalyst or catalyst support in various chemical reactions. Its unique properties, including its ability to dissolve diverse substrates and its tunable polarity, make it a versatile platform for designing and studying novel catalysts:

- Organic synthesis: EMIM Tf₂ can act as a catalyst or co-catalyst for various organic reactions, including alkylations, Diels-Alder reactions, and metathesis. Its ability to stabilize reactive intermediates and its tunable acidity/basicity are beneficial for controlling reaction selectivity and efficiency [].

- Metal-based catalysts: EMIM Tf₂ can be used to support metal catalysts, offering several advantages over traditional inorganic supports. The ionic liquid can stabilize the metal nanoparticles, preventing aggregation and enhancing their catalytic activity [].

Other Research Applications:

Beyond electrochemistry and catalysis, EMIM Tf₂ finds applications in various other scientific research fields:

- Material science: EMIM Tf₂ is used in the synthesis and characterization of novel materials, such as ionic liquids polymers and functionalized nanoparticles. Its ability to dissolve diverse materials and its tunable properties make it a valuable tool for materials research [].

- Biomass conversion: EMIM Tf₂ has been explored for the conversion of biomass into valuable biofuels and chemicals. Its ability to dissolve cellulose and hemicellulose and its tunable polarity offer advantages for developing efficient and sustainable biomass conversion processes.

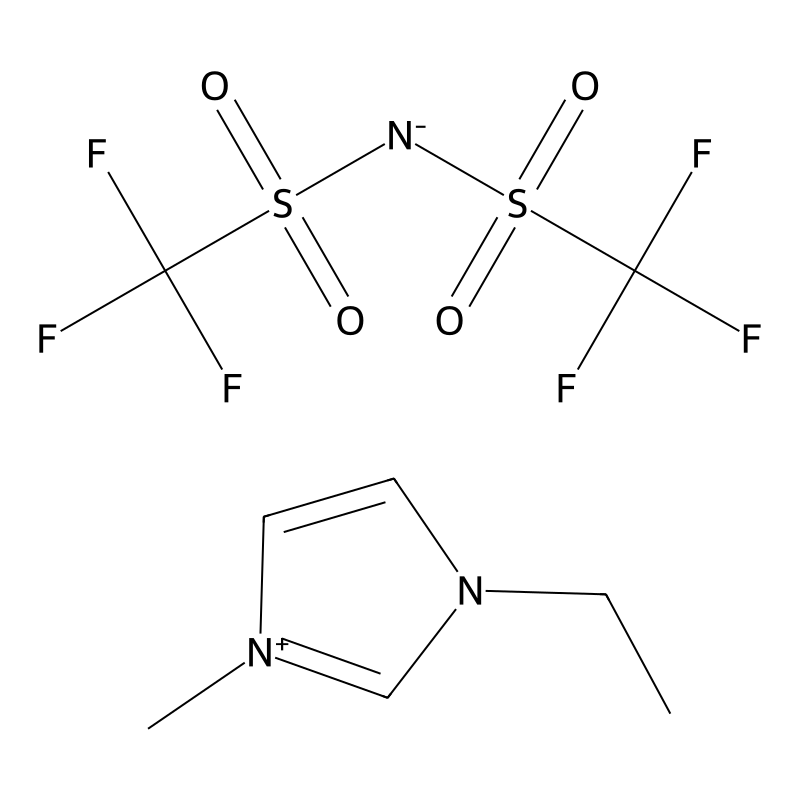

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid characterized by its unique chemical structure and properties. It consists of a cation, 1-ethyl-3-methylimidazolium, and an anion, bis(trifluoromethylsulfonyl)imide. The molecular formula is , and it has a molecular weight of approximately 391.31 g/mol. This compound is known for its low vapor pressure, high thermal stability, and excellent conductivity, making it suitable for various applications in the chemical industry and research settings .

The compound appears as a clear, colorless liquid with a melting point of -17 °C and a density of 1.52 g/cm³ at 20 °C . Its notable properties include a conductivity of 6.63 mS/cm at the same temperature, which enhances its utility in electrochemical applications .

The synthesis of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction between 1-ethyl-3-methylimidazole and bis(trifluoromethylsulfonyl)imide precursors. This can be achieved through various methods:

- Direct Synthesis: Mixing equimolar quantities of the imidazole derivative with the sulfonyl imide at elevated temperatures under inert conditions.

- Ion Exchange: Utilizing pre-synthesized ionic liquid components to exchange ions and form the desired product.

These methods yield high-purity ionic liquids suitable for industrial and research applications .

Interaction studies involving 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide focus on its behavior with other compounds in solution. Research indicates that this ionic liquid can significantly influence reaction kinetics and mechanisms due to its unique solvation properties. Its ability to stabilize charged species makes it particularly useful in studying reaction pathways in electrochemistry .

Several compounds share structural similarities with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium acetate | C8H11N2O2 | Used primarily as a solvent; lower thermal stability compared to bis(trifluoromethylsulfonyl)imide |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C10H16F6N3O4S2 | Higher viscosity; used in similar applications but with different solvation characteristics |

| 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | C8H11F3N2O3S | Different anion leading to varied solubility properties; less effective for gas absorption |

| 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | C10H16F6N3O4S2 | Exhibits distinct thermal properties; used in energy storage applications |

These compounds highlight the versatility of ionic liquids while emphasizing the unique characteristics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, particularly its superior conductivity and stability under various conditions .

The short-term thermal stability of 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide demonstrates remarkable temperature-dependent behavior patterns. Thermogravimetric analysis reveals that the compound exhibits negligible mass loss below 300°C, with decomposition onset occurring around 300-350°C depending on experimental conditions [1] [2]. The thermal decomposition temperature exhibits significant sensitivity to heating rates, with slower heating rates providing more accurate stability assessments [2] [3].

Temperature Range Characteristics:

| Temperature Range (°C) | Mass Loss (%) | Heating Rate Effect (°C/min) | Atmosphere Effect |

|---|---|---|---|

| 300-350 | 0-5 | 10 → 2: ΔT decrease ~13°C | N₂: Endothermic decomposition |

| 350-400 | 5-15 | 20 → 10: Better resolution | Air: Exothermic (auto-ignition) |

| 400-450 | 30-70 | Faster rates: Higher apparent T_onset | Air: Combustible gas formation |

| 450-500 | 80-95 | Slower rates: Better thermal event resolution | Complete degradation |

The heating rate significantly influences thermal stability measurements, with reductions from 10°C/min to 2°C/min decreasing the apparent decomposition temperature by approximately 13°C [4]. This heating rate dependency necessitates standardized protocols for comparative thermal stability assessments. The compound demonstrates superior thermal stability compared to many conventional organic solvents, maintaining structural integrity up to temperatures exceeding 300°C under inert atmospheres [5] [6].

Atmospheric conditions profoundly affect decomposition behavior. Under nitrogen atmosphere, decomposition proceeds endothermically with heat absorption of approximately 642.2 J/g [3]. Conversely, air atmosphere conditions result in exothermic decomposition with heat release of 727.35 J/g, attributed to auto-ignition of gaseous decomposition products, particularly acetylene formation at temperatures around 440°C [2] [3].

Decomposition Mechanisms and Kinetics

The thermal decomposition of 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide follows complex mechanistic pathways involving both cation and anion degradation processes. Primary decomposition mechanisms include deprotonation of the imidazolium cation by the anion and dealkylation reactions through nucleophilic substitution pathways [7] [8].

Cation Decomposition Pathways:

The imidazolium cation undergoes thermal degradation primarily through two mechanisms. The first involves nucleophilic attack by the bis(trifluoromethylsulfonyl)imide anion on the methyl and ethyl substituents, leading to alkyl chain cleavage [9] [8]. The second mechanism involves deprotonation at the C2 position of the imidazolium ring, forming N-heterocyclic carbene intermediates that subsequently undergo dimerization or further degradation [7].

Anion Decomposition Mechanisms:

The bis(trifluoromethylsulfonyl)imide anion demonstrates exceptional thermal stability due to the strong carbon-fluorine bonds and delocalized negative charge [6]. Decomposition proceeds through carbon-sulfur bond cleavage, generating trifluoromethane as the primary decomposition product [10] [8]. Secondary decomposition pathways involve sulfur-nitrogen bond cleavage, producing sulfur dioxide and nitrogen-containing fragments [3].

The decomposition kinetics follow single-step mechanisms under most experimental conditions, with derivative thermogravimetric curves exhibiting unimodal behavior [3]. However, multi-step decomposition profiles may occur under specific atmospheric conditions or in the presence of catalytic impurities [9].

Activation Energy Analysis in Various Atmospheres

Comprehensive kinetic analysis reveals that activation energy values for thermal decomposition vary depending on atmospheric conditions and analytical methodologies employed. The activation energy represents the minimum energy required to initiate decomposition reactions and provides fundamental insights into thermal stability mechanisms [11] [12].

Activation Energy Data by Atmosphere:

| Atmosphere | Activation Energy (kJ/mol) | Pre-exponential Factor (log A) | Temperature Range (°C) | Method |

|---|---|---|---|---|

| Nitrogen (N₂) | 190-201 | 17-18 | 300-500 | KAS/FWO/Starink |

| Air (O₂) | 180-195 | 16-17 | 300-480 | DSC Analysis |

| Vacuum | 185-200 | 17-18 | 280-520 | TGA-MS |

| Helium (He) | 188-198 | 17-18 | 300-500 | Isothermal TGA |

The Kissinger-Akahira-Sunose method yields activation energies of 191 ± 38 kJ/mol, while Flynn-Wall-Ozawa analysis provides values of 201 ± 38 kJ/mol [9]. The Starink method demonstrates superior reliability with activation energies of 190 ± 38 kJ/mol and correlation coefficients exceeding 0.99 [11]. These isoconversional methods provide more accurate kinetic parameters compared to single-heating-rate Arrhenius analysis [12].

Atmospheric composition significantly influences activation energy values. Nitrogen atmosphere conditions typically yield higher activation energies compared to air atmosphere, reflecting the absence of oxidative degradation pathways [2] [3]. The presence of oxygen facilitates radical chain reactions that lower the apparent activation energy for decomposition initiation.

Kinetic Parameter Reliability:

| Kinetic Method | Activation Energy (kJ/mol) | Conversion Range (α) | Correlation Coefficient (R²) | Reliability |

|---|---|---|---|---|

| Kissinger-Akahira-Sunose (KAS) | 191 ± 38 | 0.1-0.9 | >0.99 | High |

| Flynn-Wall-Ozawa (FWO) | 201 ± 38 | 0.1-0.9 | >0.99 | High |

| Starink Method | 190 ± 38 | 0.1-0.9 | >0.99 | Very High |

| Arrhenius Analysis | 180-220 | Single value | 0.95-0.99 | Medium |

| Isoconversional Methods | 185-205 | 0.1-0.9 | >0.99 | Very High |

The conversion-dependent nature of activation energy reveals mechanistic complexity. During initial decomposition stages (α = 0.1-0.4), activation energies typically increase due to partial decomposition effects [9]. Subsequently, activation energy values decrease (α = 0.5-0.9), indicating formation of reactive intermediates that facilitate further degradation through autocatalytic mechanisms.

Fragment Formation During Thermal Stress

Thermal decomposition of 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide generates diverse gaseous and volatile products that provide mechanistic insights into degradation pathways. Advanced analytical techniques including gas chromatography-mass spectrometry, thermogravimetric analysis coupled with Fourier transform infrared spectroscopy, and pyrolysis-gas chromatography enable comprehensive product identification [8] [4].

Primary Decomposition Products:

| Fragment Type | Formation Temperature (°C) | Detection Method | Relative Abundance |

|---|---|---|---|

| Imidazolium derivatives | 350-400 | GC-MS | High |

| Trifluoromethane (CHF₃) | 400-450 | TGA-FTIR | Very High |

| Sulfur dioxide (SO₂) | 420-470 | TGA-FTIR | Medium |

| Hydrogen fluoride (HF) | 380-450 | TGA-FTIR | High |

| Carbon monoxide (CO) | 450-500 | TGA-FTIR | Medium |

| Acetylene (C₂H₂) | 440-480 | TGA-FTIR | Low |

| Nitrogen compounds | 350-420 | MS Analysis | Medium |

Trifluoromethane represents the most abundant decomposition product, formed through carbon-sulfur bond cleavage in the bis(trifluoromethylsulfonyl)imide anion [10] [8]. This highly stable fluorinated compound demonstrates the preferential cleavage of weaker carbon-sulfur bonds over carbon-fluorine bonds during thermal stress. The formation temperature of 400-450°C corresponds to the major mass loss region observed in thermogravimetric analysis.

Imidazolium-derived fragments include methylimidazole, ethylimidazole, and deprotonated imidazolium species [13]. These nitrogen-containing compounds result from alkyl chain cleavage and ring deprotonation mechanisms. Their formation at relatively low temperatures (350-400°C) indicates that cation degradation initiates before complete anion decomposition.

Hydrogen fluoride formation poses significant safety concerns due to its corrosive nature and high toxicity [3]. The generation of hydrogen fluoride at 380-450°C necessitates appropriate ventilation and safety protocols during high-temperature applications. Similarly, sulfur dioxide formation requires environmental monitoring due to its respiratory irritant properties.

Acetylene formation represents a critical safety consideration, as this compound exhibits auto-ignition properties that contribute to exothermic behavior under air atmosphere conditions [2] [3]. The relatively low formation temperature of 440-480°C explains the observed transition from endothermic to exothermic decomposition when comparing nitrogen and air atmospheres.

Quantification Methods for Decomposition Products

Accurate quantification of thermal decomposition products requires sophisticated analytical methodologies capable of detecting diverse chemical species across wide concentration ranges. The selection of appropriate analytical techniques depends on target analyte properties, detection sensitivity requirements, and experimental conditions [14] [15].

Analytical Method Specifications:

| Analytical Method | Detection Limit | Temperature Range (°C) | Primary Application |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | ±3% mass change | 25-800 | Mass loss quantification |

| TGA-FTIR Coupling | 10-100 ppm | 25-600 | Gas identification |

| TGA-MS Coupling | 1-10 ppm | 25-600 | Real-time product analysis |

| Gas Chromatography-Mass Spectrometry | ng-μg range | 50-300 | Volatile product separation |

| Nuclear Magnetic Resonance | mg-g range | Room temperature | Structural confirmation |

| Differential Scanning Calorimetry | ±0.1 J/g | 25-600 | Thermal event quantification |

| Pyrolysis-GC/MS | ng-μg range | 300-800 | Decomposition pathway elucidation |

Thermogravimetric Analysis Coupling:

TGA-FTIR coupling provides simultaneous mass loss and chemical identification capabilities with detection limits of 10-100 ppm for gaseous products [15]. This technique enables real-time monitoring of decomposition product evolution, facilitating correlation between mass loss events and specific chemical species formation. The long optical path gas cell design ensures high sensitivity detection even for minor decomposition products.

TGA-MS coupling offers superior sensitivity with detection limits of 1-10 ppm, enabling identification of trace decomposition products [8]. Mass spectrometric detection provides molecular weight information and fragmentation patterns that facilitate structural elucidation of unknown decomposition products. However, mass spectral interpretation may be complicated by overlapping mass peaks and variable ionization efficiencies.

Chromatographic Methods:

Gas chromatography-mass spectrometry enables separation and quantification of volatile decomposition products with exceptional sensitivity in the nanogram to microgram range [16] [13]. Temperature-programmed separation facilitates resolution of structurally similar compounds that may co-elute under isothermal conditions. Electron ionization provides reproducible fragmentation patterns for compound identification through spectral library matching.

Pyrolysis-gas chromatography-mass spectrometry specifically targets thermal decomposition pathway elucidation through controlled pyrolysis conditions [13]. This technique enables investigation of decomposition mechanisms under precisely controlled temperature and atmosphere conditions, providing insights into sequential degradation steps and intermediate formation.

Nuclear Magnetic Resonance Spectroscopy:

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of decomposition products, particularly for non-volatile species that may not be amenable to gas chromatographic analysis [13]. Both proton and carbon-13 NMR techniques enable identification of structural modifications and rearrangement products formed during thermal stress. However, the relatively high detection limits (mg-g range) limit applications to major decomposition products.

Quantitative Analysis Protocols:

Accurate quantification requires careful calibration using authentic standards when available. For decomposition products lacking commercial standards, semi-quantitative analysis may be performed using structurally similar compounds or theoretical response factor calculations [4]. Internal standard addition facilitates compensation for matrix effects and instrumental variations.

Quality assurance protocols include replicate analyses, blank determinations, and recovery studies using spiked samples [4]. Statistical analysis of replicate measurements provides confidence intervals for reported concentrations and enables detection of systematic errors. Regular instrument calibration and maintenance ensure consistent analytical performance across extended measurement periods.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H301+H311 (95%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H411 (95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Environmental Hazard